1,1,6,6-Tetraethoxyhexa-2,4-diene
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Overview
Description
1,1,6,6-Tetraethoxyhexa-2,4-diene is an organic compound with the molecular formula C14H26O4. It is a diene, meaning it contains two double bonds, and is characterized by the presence of four ethoxy groups attached to the first and sixth carbon atoms of the hexadiene chain .
Preparation Methods
The synthesis of 1,1,6,6-Tetraethoxyhexa-2,4-diene typically involves the reaction of ethoxyacetylene with a suitable diene precursor under controlled conditions. The reaction is often catalyzed by a transition metal catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,1,6,6-Tetraethoxyhexa-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or diols.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of saturated hydrocarbons.
Scientific Research Applications
1,1,6,6-Tetraethoxyhexa-2,4-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,1,6,6-Tetraethoxyhexa-2,4-diene involves its interaction with molecular targets through its double bonds and ethoxy groups. The compound can undergo electrophilic addition reactions, where electrophiles attack the electron-rich double bonds, leading to the formation of carbocation intermediates. These intermediates can then react with nucleophiles to form various products. The ethoxy groups can also participate in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
1,1,6,6-Tetraethoxyhexa-2,4-diene can be compared with other similar compounds, such as:
1,1,6,6-Tetramethoxyhexa-2,4-diene: Similar structure but with methoxy groups instead of ethoxy groups.
1,1,6,6-Tetraethoxy-2,4-hexadiene: A closely related compound with slight variations in the position of ethoxy groups.
1,1,6,6-Tetraethoxy-2,4-hexadiene: Another similar compound with different substituents on the hexadiene chain.
The uniqueness of this compound lies in its specific arrangement of ethoxy groups and double bonds, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
3975-10-8 |
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Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
(2E,4E)-1,1,6,6-tetraethoxyhexa-2,4-diene |
InChI |
InChI=1S/C14H26O4/c1-5-15-13(16-6-2)11-9-10-12-14(17-7-3)18-8-4/h9-14H,5-8H2,1-4H3/b11-9+,12-10+ |
InChI Key |
ACPZXXNPYPSAKR-WGDLNXRISA-N |
Isomeric SMILES |
CCOC(OCC)/C=C/C=C/C(OCC)OCC |
Canonical SMILES |
CCOC(C=CC=CC(OCC)OCC)OCC |
Origin of Product |
United States |
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